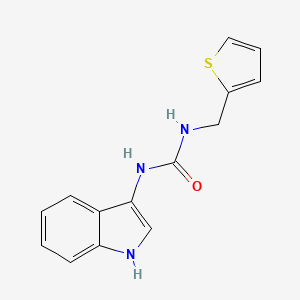

1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as IU1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied extensively in the field of cancer research, as well as in other areas of biomedical research.

Scientific Research Applications

Chemical Properties and Structural Analysis :

- In a study of similar compounds, the crystal structure of a urea derivative with an indole component was examined, revealing significant planar twisting and potential biological activity. This highlights the importance of structural features in the biological activities of such compounds (Saharin et al., 2008).

Potential Antidepressant Properties :

- A series of unsymmetrical ureas, incorporating indole derivatives, were prepared and evaluated for their potential as antidepressants, showing significant 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism (Matzen et al., 2000).

Molecular Rearrangements and Derivative Synthesis :

- Research on molecular rearrangements of similar compounds led to new indole and imidazolinone derivatives, demonstrating the chemical versatility and potential for generating diverse bioactive molecules (Klásek et al., 2007).

Antioxidant and Antimicrobial Activities :

- Novel chalcone derivatives containing indole and thiophene units were synthesized and shown to exhibit significant antioxidant and antimicrobial activities, suggesting potential for medical applications (Gopi et al., 2016).

Antitumor Activities and Molecular Docking :

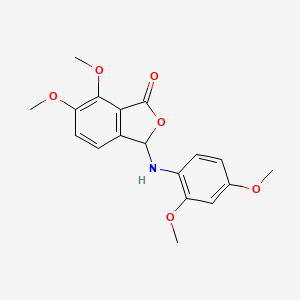

- A study synthesized a urea compound with indole and methoxyphenyl groups, which showed antitumor activity and was analyzed through molecular docking to understand its interactions with target proteins (Hu et al., 2018).

Selective Anion Recognition :

- Research on anion receptors based on (thio)urea fragments demonstrated selective recognition for specific anions, indicating potential applications in chemical sensing and separation processes (Huang et al., 2012).

Anti-Inflammatory Properties :

- A series of 4-(1H-indol-3-yl)-6-phenyl-tetrahydropyrimidin-2-ones/thiones were synthesized and shown to possess potent anti-inflammatory activity, highlighting potential therapeutic applications (Amir et al., 2008).

Cytokinin-like Activity in Plant Biology :

- Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity in plants, influencing cell division and differentiation, and have applications in in vitro plant morphogenesis (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-14(16-8-10-4-3-7-19-10)17-13-9-15-12-6-2-1-5-11(12)13/h1-7,9,15H,8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKELMVKIJFYNEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2474746.png)

![N'-{(E)-[2-(4-methylpiperazino)-1,3-thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2474750.png)

![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)

![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)